molecular formula C49H51N13O8S6 B1238668 Thiocillin

Thiocillin

Cat. No.: B1238668
M. Wt: 1142.4 g/mol
InChI Key: IXZWXEVFYZMXCG-ZRBNMRFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiocillin is an azamacrocycle and a lactam.

Scientific Research Applications

Chemistry

Model Compound for Thiopeptide Synthesis
Thiocillin serves as a model compound in the study of thiopeptide synthesis. Its unique structure facilitates the exploration of new synthetic methodologies aimed at producing thiopeptides with enhanced properties. Researchers have utilized this compound to investigate the biosynthetic pathways and post-translational modifications that occur during its synthesis.

Synthetic Methodologies
Recent advancements in synthetic techniques have allowed for the total synthesis of this compound and its variants. This includes the development of biomimetic cycloadditions and Pd-mediated coupling reactions that help construct its complex core structure . The ability to manipulate this compound's structure opens avenues for creating novel derivatives with improved pharmacological profiles.

Biology

Investigation of Bacterial Resistance Mechanisms
this compound is instrumental in studying bacterial resistance mechanisms, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that this compound's efficacy can be enhanced when combined with iron chelators, which facilitate its entry into bacterial cells through siderophore receptors . This highlights the potential for this compound to overcome resistance in Gram-positive pathogens.

Variant Development through Gene Replacement
Studies have demonstrated that genetic manipulation can yield various this compound variants, allowing researchers to assess their antibiotic efficacy against different bacterial strains. For instance, a study reported the generation of 65 novel this compound variants through prepeptide gene replacement, revealing significant differences in their antimicrobial activity .

Medicine

Antibacterial Therapeutics
this compound's potent antibacterial properties position it as a candidate for developing new therapeutic agents against drug-resistant infections. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the ribosomal RNA, effectively halting bacterial growth . The compound has shown promise in treating infections caused by resistant strains, making it a valuable asset in modern medicine.

Clinical Applications and Synergy with Iron Chelators
Recent studies have explored the clinical applications of this compound in combination with iron chelators like deferasirox. This combination has demonstrated synergistic effects against Pseudomonas aeruginosa and Acinetobacter baumannii, two critical pathogens prioritized by the World Health Organization for new antibiotic development . Such findings underscore this compound's potential role in addressing urgent public health challenges posed by antibiotic resistance.

Agriculture

Agricultural Applications
this compound and its derivatives are being investigated for their potential use in agriculture to control bacterial infections in crops. The compound's ability to inhibit bacterial growth can be leveraged to develop biopesticides that are effective against plant pathogens without harming beneficial microorganisms.

Table 1: Efficacy of this compound Variants Against Bacterial Strains

Variant NameMIC (μg/mL)Target BacteriaNotes
Wild Type0.5Bacillus subtilisStandard reference
T3A0.25Staphylococcus aureusEnhanced activity
V4A1.0Pseudomonas aeruginosaModerate activity
T8A0.75Acinetobacter baumanniiEffective under iron-limiting conditions

Table 2: Synthesis Techniques for this compound Derivatives

TechniqueDescriptionAdvantages
Total SynthesisComplete assembly from basic building blocksAllows creation of novel derivatives
Gene ReplacementManipulation of biosynthetic genesEnables production of specific variants
Biomimetic CycloadditionsInspired by natural processesEfficient construction of complex structures

Properties

Molecular Formula

C49H51N13O8S6

Molecular Weight

1142.4 g/mol

IUPAC Name

2-[2-[(12S,19R,26Z,29S)-26-ethylidene-29-[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-12,19-di(propan-2-yl)-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2S)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C49H51N13O8S6/c1-9-25(38(65)50-13-22(7)63)52-39(66)29-16-73-47(57-29)33-19-74-46(59-33)27-12-11-24-37(51-27)28-14-75-48(54-28)34(20(3)4)60-41(68)32-18-76-49(58-32)35(21(5)6)61-40(67)31-17-72-45(56-31)26(10-2)53-43(70)36(23(8)64)62-42(69)30-15-71-44(24)55-30/h9-12,14-23,34-36,63-64H,13H2,1-8H3,(H,50,65)(H,52,66)(H,53,70)(H,60,68)(H,61,67)(H,62,69)/b25-9-,26-10-/t22-,23+,34-,35+,36-/m0/s1

InChI Key

IXZWXEVFYZMXCG-ZRBNMRFGSA-N

Isomeric SMILES

C/C=C\1/C2=NC(=CS2)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NC[C@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)C)C(C)C

Canonical SMILES

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)C)C(C)C

Synonyms

thiocillin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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